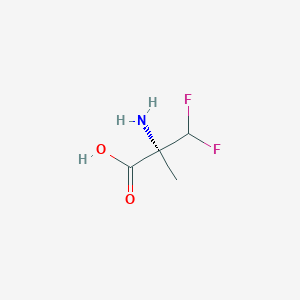

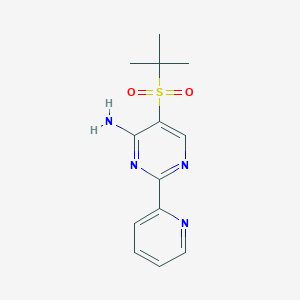

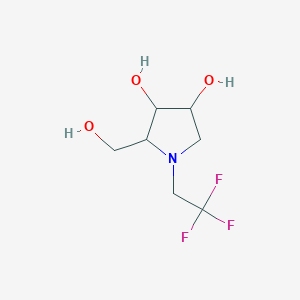

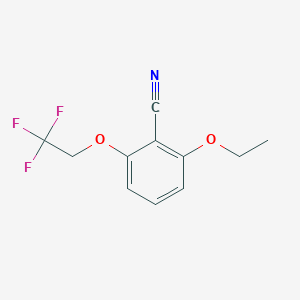

![molecular formula C24H21NO4 B066081 3-{[(9H-芴-9-基甲氧羰基)氨基]-3-苯基丙酸} CAS No. 180181-93-5](/img/structure/B66081.png)

3-{[(9H-芴-9-基甲氧羰基)氨基]-3-苯基丙酸}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fmoc amino acids leverages the stability and orthogonal protection strategies offered by the Fmoc group. Fields and Noble (2009) highlighted that the use of Fmoc amino acids in SPPS has been refined over the years through the introduction of various solid supports, linkages, and side chain protecting groups, which have enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Molecular Structure Analysis

Bojarska et al. (2020) conducted a comprehensive study on the structural and supramolecular features of Fmoc amino acids. They synthesized a new Fmoc-protected amino acid and analyzed its structure through X-ray diffraction, revealing insights into the noncovalent interactions and supramolecular synthon patterns in the crystal structures of Fmoc amino acids (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of Fmoc amino acids is pivotal in peptide bond formation. Soley and Taylor (2019) demonstrated a mild and rapid method for introducing the 9-phenyl-9-fluorenyl protecting group into amino acids, highlighting the chemoselectivity and efficiency of this approach in peptide synthesis (Soley & Taylor, 2019).

Physical Properties Analysis

The physical properties of Fmoc amino acids, such as solubility and crystal structure, are critical for their application in SPPS. Mellor and Chan (1997) explored the synthesis of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their condensation with solid supports, facilitating the synthesis of diverse N-substituted hydroxamic acids and demonstrating the versatility of Fmoc amino acids in designing structurally diverse peptides (Mellor & Chan, 1997).

Chemical Properties Analysis

The protection and deprotection of amino acids using the Fmoc group are essential aspects of their chemical properties. Gioeli and Chattopadhyaya (1982) showed that the Fmoc group could protect hydroxy-groups alongside acid- and base-labile protecting groups, which can be conveniently removed, demonstrating the Fmoc group's versatility in peptide synthesis (Gioeli & Chattopadhyaya, 1982).

科学研究应用

非蛋白氨基酸合成

Fmoc 保护的氨基酸在非蛋白氨基酸的合成中至关重要,非蛋白氨基酸在药物化学和药物设计中起着至关重要的作用。非蛋白氨基酸 (S)-(+)-2-氨基-6-(氨基氧基)己酸的合成利用 Fmoc 保护的中间体来实现良好的总体收率。这种方法强调了 Fmoc 保护的氨基酸在合成复杂分子以用于研究目的方面的多功能性 (Adamczyk & Reddy, 2001).

生物材料和水凝胶剂

Fmoc 保护的氨基酸在新型水凝胶剂和生物材料的设计和开发中已得到广泛应用。这些材料在各种生物医学应用中至关重要,包括药物递送系统、组织工程和再生医学。Fmoc 氨基酸的结构和超分子特性对于识别它们作为有效水凝胶剂或生物材料成分的特性至关重要,突出了它们在推进生物医学研究和应用方面的显着作用 (Bojarska 等,2020).

固相肽合成

Fmoc 化学是固相肽合成 (SPPS) 的基石,SPPS 是一种广泛用于合成肽和蛋白质的方法。该技术允许将氨基酸按顺序添加到不断增长的肽链中,其中 Fmoc 保护基团确保反应的选择性。该方法的正交性质能够合成广泛的肽和小蛋白,说明了 Fmoc 保护的氨基酸在现代生物有机化学中的不可或缺的作用 (Fields & Noble, 2009).

功能材料制造

Fmoc 修饰的氨基酸和短肽的固有特性,如自组装和生物活性,使其成为制造功能材料的理想构建模块。这些材料在包括生物技术、纳米技术和材料科学在内的各个领域中得到应用。对其自组织和应用的综述强调了这些仿生分子在开发具有独特特性和功能的新材料方面的广泛潜力 (Tao 等,2016).

安全和危害

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLRPMRTOVHAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid | |

CAS RN |

180181-93-5 |

Source

|

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。